![molecular formula C14H14N2O2 B11945483 2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl- CAS No. 73468-83-4](/img/structure/B11945483.png)
2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group, a pyridyl group, and a cresol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL typically involves the condensation of 2-methoxyphenol (o-cresol) with 3-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme mechanisms or as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The methoxy and pyridyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-METHOXY-ALPHA-(2-PYRIDYLIMINO)-O-CRESOL: Lacks the methyl group on the pyridyl ring.
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-PHENOL: Lacks the cresol moiety.
Uniqueness
2-METHOXY-ALPHA-(3-METHYL-2-PYRIDYLIMINO)-O-CRESOL is unique due to the presence of both the methoxy and cresol groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
73468-83-4 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-methoxy-6-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-4-8-15-14(10)16-9-11-6-3-7-12(18-2)13(11)17/h3-9,17H,1-2H3/b16-9+ |
Clave InChI |
BEOASCUMYZJVAY-CXUHLZMHSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)/N=C/C2=C(C(=CC=C2)OC)O |
SMILES canónico |
CC1=C(N=CC=C1)N=CC2=C(C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


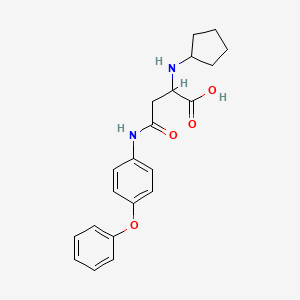
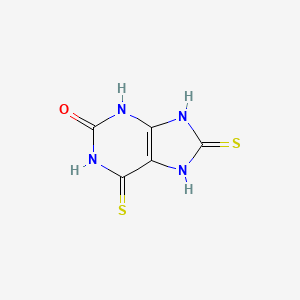
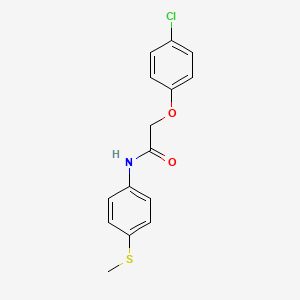

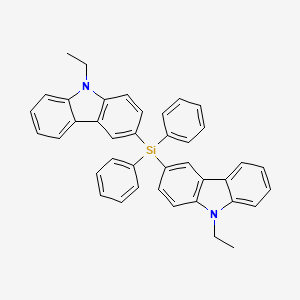
![9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-](/img/structure/B11945424.png)


![3-(Dichloroacetyl)-3-azabicyclo[3.2.2]nonane](/img/structure/B11945442.png)
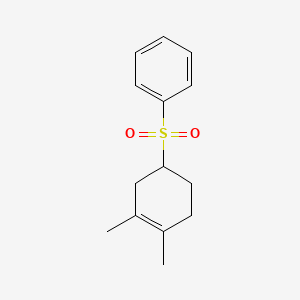
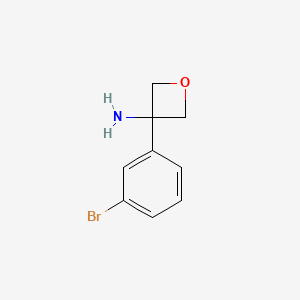
![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)
